molecular formula C17H21N5OS B2415558 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide CAS No. 1110879-52-1

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2415558
CAS No.: 1110879-52-1
M. Wt: 343.45
InChI Key: IDSRERNSXLLJPT-UHFFFAOYSA-N
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Description

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thieno[2,3-d]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and reduce waste .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide stands out due to its unique thieno[2,3-d]pyrimidine core and the presence of both amino and carboxamide groups.

Properties

IUPAC Name

5-amino-N-(1-cyanocycloheptyl)-2,4-dimethylthieno[2,3-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-10-12-13(19)14(24-16(12)21-11(2)20-10)15(23)22-17(9-18)7-5-3-4-6-8-17/h3-8,19H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSRERNSXLLJPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C)C(=O)NC3(CCCCCC3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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